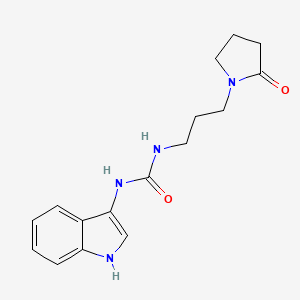

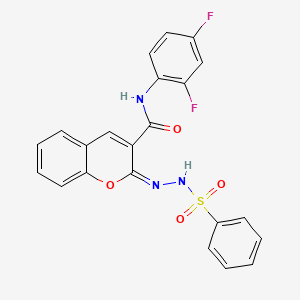

1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential application in various fields such as medicine, biology, and chemistry.

Applications De Recherche Scientifique

Synthesis and Structural Studies

Complexation-Induced Unfolding of Heterocyclic Ureas : Research demonstrates the synthesis and conformational studies of heterocyclic ureas, highlighting their ability to unfold and form multiply hydrogen-bonded complexes. This process mimics the helix-to-sheet transition shown by peptides, offering insights into the building blocks for self-assembly and molecular mimicry of biological structures (Corbin et al., 2001).

Green Chemistry in Synthesis : A study presented a phosgeneless route to synthesize unsymmetrical ureas, involving the direct reaction of N-phenoxycarbonyl derivatives with amines. This method provides a safer, more environmentally friendly approach to creating compounds for potential scientific applications (Carafa, Mele, & Quaranta, 2012).

Biological Activity

- Inhibition of Soluble Epoxide Hydrolase : A study on 1,3-disubstituted ureas with a piperidyl moiety explored their structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH), showing significant pharmacokinetic improvements and potential for reducing inflammatory pain (Rose et al., 2010).

Materials Science

- Electronic, Optical, and Nonlinear Optical Properties : A computational study assessed the electrooptic properties of a novel chalcone derivative, revealing its potential applications in nonlinear optics and optoelectronic device fabrications due to its superior properties compared to standard urea (Shkir et al., 2018).

Chemical Reactivity and Complexation

Supramolecular Approach to Conformational and Tautomeric Control : This research explored the conformational equilibrium and tautomerism in urea derivatives, demonstrating how triple hydrogen bonding can control tautomerism. This provides a foundation for developments in molecular sensing based on kinetic trapping effects (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

Synthesis of Indole Derivatives : A method for synthesizing diverse indoles through Co(III)-catalyzed oxidative annulation of N-arylureas and internal alkynes has been developed, broadening the toolbox for creating structurally complex molecules with potential scientific and industrial applications (Zhang et al., 2016).

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c21-15-7-3-9-20(15)10-4-8-17-16(22)19-14-11-18-13-6-2-1-5-12(13)14/h1-2,5-6,11,18H,3-4,7-10H2,(H2,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSRMTRFHOORTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2457960.png)

![3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2457973.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2457974.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2457977.png)

![5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2457978.png)

![[1-(Oxolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B2457980.png)

![2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2457982.png)